molecular formula C11H8ClNO2 B6346237 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188022-49-2

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346237
CAS No.: 1188022-49-2
M. Wt: 221.64 g/mol
InChI Key: JGNOCNYLPYRKEV-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 5, a 3-methylphenyl group at position 3, and a formyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

5-chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-3-2-4-8(5-7)10-9(6-14)11(12)15-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNOCNYLPYRKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylphenylacetic acid with thionyl chloride can produce the corresponding acid chloride, which can then be treated with hydroxylamine to form the oxime. Subsequent cyclization with phosphorus oxychloride yields the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising biological activities, including:

  • Anticancer Properties : Research indicates that oxazole derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer) .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial effects against pathogens, suggesting potential applications in treating infections .

Organic Synthesis

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse compounds.

Reaction TypeExample ReactionProduct
OxidationAldehyde to carboxylic acid5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid
ReductionAldehyde to alcohol5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-methanol
SubstitutionChlorine substitution with nucleophilesVarious substituted derivatives

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific properties. Its unique structure allows for applications in polymers and coatings, which can be tailored for desired mechanical or thermal properties.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound and its derivatives:

  • Anticancer Activity : A study published in Pharmaceutical Biology reported that derivatives of oxazole exhibited significant cytotoxicity against human cancer cell lines .
  • Antimicrobial Effects : Research indicated that certain oxazole derivatives showed activity against bacterial strains such as Staphylococcus aureus and fungal pathogens like Candida albicans .
  • Synthesis of Novel Compounds : A recent study highlighted the synthesis of new oxazole-based compounds that demonstrated enhanced biological activity compared to their precursors .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and oxazole groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A : 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde (CAS: 1188051-42-4)
  • Molecular Formula: C₁₀H₄Cl₃NO₂
  • Molecular Weight : 276.50
  • Key Differences: The phenyl ring at position 3 is substituted with two chlorine atoms (3,4-dichloro) instead of a methyl group. Increased molecular weight (276.50 vs. ~235.65 for the target compound, assuming similar backbone).
  • Applications : Used in high-purity pharmaceutical intermediates (≥97% purity) for drug discovery .
Compound B : 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde (CAS: 1354940-13-8)
  • Molecular Formula: C₈H₄ClNO₃
  • Molecular Weight : 197.57
  • Key Differences: Replacement of the 3-methylphenyl group with a furan-2-yl heterocycle. Lower molecular weight (197.57) and reduced steric bulk due to the smaller furan ring.
  • Applications : Investigated in lab-scale organic synthesis (95% purity) for exploring heterocyclic diversity .

Analogues with Modified Core Heterocycles

Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Core Structure : Pyrazole instead of oxazole.
  • Key Differences :
    • The pyrazole ring (two adjacent nitrogen atoms) differs electronically from oxazole (one oxygen and one nitrogen).
    • A trifluoromethyl group at position 3 and a sulfanyl substituent at position 5 introduce strong electron-withdrawing effects and sulfur-based reactivity.
    • Likely higher metabolic stability due to trifluoromethyl groups, a common feature in agrochemicals .
Compound D : (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS: 1427379-58-5)
  • Core Structure : 1,2,4-Oxadiazole instead of 1,2-oxazole.
  • Key Differences :
    • The oxadiazole ring (positions 1,2,4) offers distinct electronic properties, with nitrogen atoms at positions 1 and 3.
    • A methanamine hydrochloride substituent increases water solubility compared to the aldehyde group in the target compound.
    • Applications: Explored in medicinal chemistry due to oxadiazole’s role in kinase inhibition .

Comparative Data Table

Property Target Compound Compound A Compound B Compound D
Core Heterocycle 1,2-Oxazole 1,2-Oxazole 1,2-Oxazole 1,2,4-Oxadiazole
Position 3 Substituent 3-Methylphenyl 3,4-Dichlorophenyl Furan-2-yl 5-Methyl
Position 4 Group Formyl Formyl Formyl Methanamine hydrochloride
Molecular Weight ~235.65 (estimated) 276.50 197.57 260.13
Purity Not specified ≥97% 95% Not specified
Key Applications Synthetic intermediate Pharmaceuticals Heterocyclic exploration Drug discovery

Research Implications

  • Electronic Effects : Chlorine and methyl groups in the target compound balance lipophilicity and reactivity, whereas dichlorophenyl (Compound A) and furan (Compound B) substituents shift this balance toward stronger electron-withdrawing or donating properties, respectively .
  • Biological Relevance : Pyrazole (Compound C) and oxadiazole (Compound D) cores are more prevalent in drug candidates due to their metabolic stability and hydrogen-bonding capabilities .
  • Synthetic Utility : The aldehyde group in the target compound and its analogues enables further functionalization (e.g., condensation reactions), though purity variations (95–97%) may impact reaction yields .

Biological Activity

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an oxazole ring, a chloro substituent, and a phenyl group with a methyl substitution. Its molecular formula is C11H10ClN2O, and it serves as an important intermediate in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
  • Enzyme Modulation : It may act as a probe in biochemical assays to study enzyme interactions and pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, although specific mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reported inhibition zones against bacteria such as Staphylococcus aureus and Bacillus cereus, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15 ± 1.0
Bacillus cereus12 ± 0.5
Escherichia coliNo activity

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that derivatives of oxazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the oxazole ring have been linked to increased potency against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa92.4
CaCo-285.0
MCF7 (breast cancer)78.0

Synthesis and Evaluation

In a study by Mishra et al., the synthesis of this compound was optimized using various solvents, leading to improved yields and purity. The biological evaluation showed that the synthesized compound exhibited significant antibacterial activity compared to standard drugs like streptomycin .

Pharmacological Potential

A recent review highlighted the pharmacological potential of oxazole derivatives, including this compound. The review emphasized its role in drug discovery processes aimed at developing new therapeutic agents for infectious diseases and cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde?

  • Methodological Answer : Two primary methods are documented:

  • Vilsmeier–Haack Reaction : This involves formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions .
  • Nucleophilic Substitution : Reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols in the presence of K₂CO₃ as a base catalyst .
    • Key Variables : Temperature (typically 80–100°C), solvent polarity, and catalyst loading influence yield.

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Provides bond lengths (e.g., C–C = 1.515 Å), bond angles, and torsional parameters to confirm the oxazole and aldehyde moieties .
  • Spectroscopic Techniques : Use NMR (¹H/¹³C) to identify the aldehyde proton (δ 9.8–10.2 ppm) and chlorine substituents. IR spectroscopy confirms C=O stretching (~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Store in a desiccator at 4°C to prevent aldehyde oxidation.
  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles .

Advanced Research Questions

Q. How can the aldehyde group be functionalized for downstream applications?

  • Methodological Answer :

  • Oxime Formation : React with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux to form oxime derivatives, as demonstrated in analogous pyrazole-carbaldehyde systems .
  • Schiff Base Synthesis : Condense with primary amines (e.g., aniline) in anhydrous THF, catalyzed by molecular sieves to drive imine formation .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :

  • Case Study : If NMR suggests a planar aldehyde group but X-ray shows non-coplanarity with the oxazole ring, perform DFT calculations to evaluate intramolecular interactions (e.g., steric effects from the 3-methylphenyl group) .
  • Validation : Cross-reference IR carbonyl stretches with computed vibrational frequencies .

Q. How do substituents (e.g., chloro, methyl) influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Chloro Group : Acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃ (aq) at 80°C .
  • Methyl Group : Steric hindrance at the 3-position may reduce coupling efficiency; optimize by switching to bulkier ligands (e.g., XPhos) .

Q. What computational tools are suitable for predicting reaction pathways involving this compound?

  • Methodological Answer :

  • DFT Simulations : Use Gaussian or ORCA to model transition states for aldehyde functionalization (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics .

Q. How can synthetic yields be optimized for large-scale academic production?

  • Methodological Answer :

  • Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃) for nucleophilic substitutions to improve aryloxy group incorporation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .

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